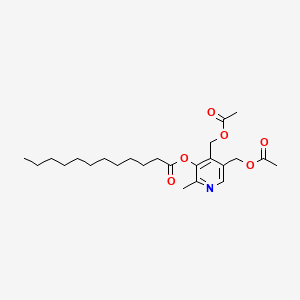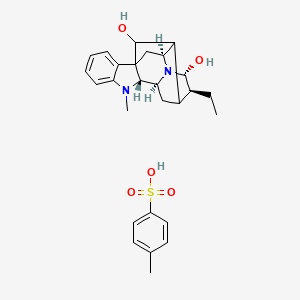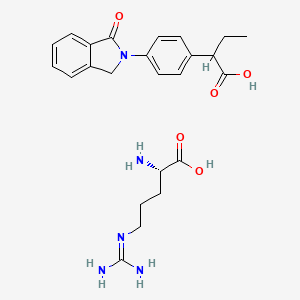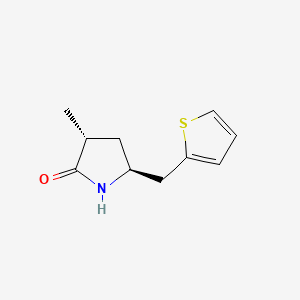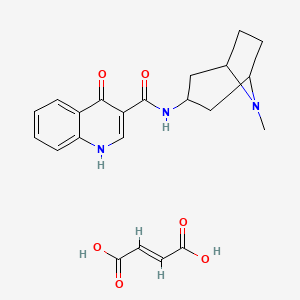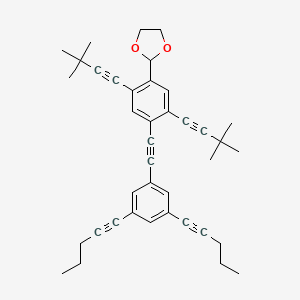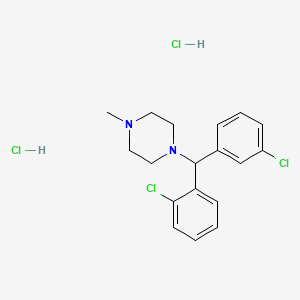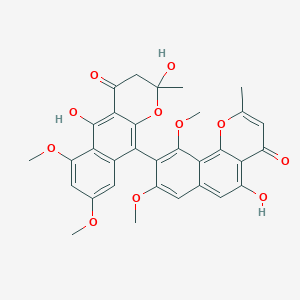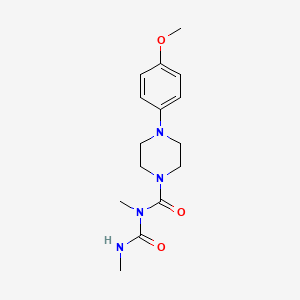
1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- is a complex organic compound with a piperazine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- typically involves the reaction of piperazine with 4-methoxyphenyl isocyanate and N-methyl-N-((methylamino)carbonyl) chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazinecarboxamide, N-(4-methoxyphenyl)-2-(3-pyridinylmethyl)-
- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
Uniqueness
1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80712-17-0 |
|---|---|
Formule moléculaire |
C15H22N4O3 |
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O3/c1-16-14(20)17(2)15(21)19-10-8-18(9-11-19)12-4-6-13(22-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,20) |
Clé InChI |
VTGAOGDMYAZOCU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



